molecular formula C21H23N5O7 B13923797 [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Katalognummer: B13923797
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: DAVWBZQYRSBWQU-QMTMVMCOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,4R,5R)-4-Acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a modified nucleoside derivative featuring a purine base with a phenylmethoxy substitution at position 8 and acetyl-protected hydroxyl groups on the sugar moiety. The compound’s structure includes a 2'-deoxyribose analog with stereospecific acetylations at the 4- and 2'-positions, which enhance its stability and modulate pharmacokinetic properties. This molecule is structurally related to guanosine derivatives but distinguished by its 8-phenylmethoxy modification, a feature known to influence base-pairing interactions and resistance to enzymatic degradation . Its molecular formula is C₁₈H₂₁N₅O₇, with a molecular weight of 419.39 g/mol (calculated). The phenylmethoxy group introduces lipophilicity (predicted XLogP3 ≈ 1.8), while the acetyloxy groups improve membrane permeability compared to unmodified nucleosides.

Eigenschaften

Molekularformel

C21H23N5O7

Molekulargewicht

457.4 g/mol

IUPAC-Name

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C21H23N5O7/c1-11(27)30-10-14-8-15(32-12(2)28)19(33-14)26-17-16(18(29)25-20(22)24-17)23-21(26)31-9-13-6-4-3-5-7-13/h3-7,14-15,19H,8-10H2,1-2H3,(H3,22,24,25,29)/t14-,15+,19+/m0/s1

InChI-Schlüssel

DAVWBZQYRSBWQU-QMTMVMCOSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C

Kanonische SMILES

CC(=O)OCC1CC(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

  • Starting Material: The synthesis often begins with a protected ribose derivative or a tri-O-acetylated nucleoside analogue such as 2',3',5'-tri-O-acetylinosine, which provides the oxolane sugar scaffold with acetyl protection on hydroxyl groups to control regioselectivity.

  • Purine Base Modification:

    • The purine base is functionalized to introduce the 2-amino and 6-oxo groups, characteristic of guanine derivatives.
    • The 8-position is selectively substituted with a phenylmethoxy group via nucleophilic aromatic substitution or O-alkylation using benzyl halides under basic conditions. This step requires careful control to avoid side reactions and maintain the integrity of the purine ring.
  • Coupling of Sugar and Base:

    • The glycosidic bond formation between the sugar moiety and the modified purine base is typically performed under Lewis acid catalysis or by using silylated nucleobases to enhance nucleophilicity.
    • The stereochemistry at the anomeric center is controlled to yield the β-anomer corresponding to the (2S,4R,5R) configuration.
  • Acetylation:

    • Acetylation of free hydroxyl groups on the sugar is carried out using acetic anhydride in the presence of pyridine or other bases to afford the acetyloxy groups at the 4-position and the methyl acetate at the 2-position of the oxolane ring.
    • The conditions are optimized to avoid over-acetylation or hydrolysis during workup.
  • Purification:

    • The final compound is purified by chromatographic techniques such as silica gel column chromatography using mixtures of ethyl acetate and hexanes or by preparative HPLC to achieve high purity.

Detailed Stepwise Synthesis Example

Step Reaction Description Reagents and Conditions Outcome/Notes
1 Protection of ribose Ribose + Acetic anhydride, pyridine Formation of tri-O-acetyl ribose derivative
2 Preparation of purine base Guanine derivative + benzyl bromide, K2CO3, DMF Introduction of phenylmethoxy group at 8-position
3 Glycosylation Protected ribose + silylated purine base, TMSOTf catalyst Formation of nucleoside with β-anomeric selectivity
4 Acetylation of hydroxyls Acetic anhydride, pyridine Acetylation of 4-hydroxyl and 2-methyl hydroxyl groups
5 Purification Silica gel chromatography Isolation of pure [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Analytical Characterization

The synthesized compound is typically characterized by:

Research Findings and Optimization Notes

  • Stereochemical Control: The use of silylated nucleobases and Lewis acid catalysts such as trimethylsilyl triflate (TMSOTf) has been shown to improve β-selectivity in glycosylation steps.
  • Selective Acetylation: Mild acetylation conditions prevent cleavage of sensitive glycosidic bonds and protect amino groups from acetylation.
  • Phenylmethoxy Substitution: The phenylmethoxy group at the 8-position enhances the compound’s biological activity and stability; however, its introduction requires careful control to avoid nucleobase degradation.
  • Yield Optimization: Stepwise purification and use of anhydrous solvents improve overall yield and purity.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Challenges Optimization Strategies
Sugar Protection Acetylation of ribose hydroxyls Acetic anhydride, pyridine Over-acetylation Controlled stoichiometry, temperature control
Purine Modification O-alkylation at 8-position Benzyl bromide, K2CO3, DMF Side reactions, low regioselectivity Use of protecting groups, reaction monitoring
Glycosylation Lewis acid-catalyzed coupling Silylated purine, TMSOTf Anomeric mixture formation Use of silylated bases, low temperature
Final Acetylation Acetylation of free hydroxyls Acetic anhydride, pyridine Hydrolysis, overreaction Mild conditions, short reaction times
Purification Chromatography Silica gel, HPLC Impurities, degradation Gradient elution, inert atmosphere

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Modifications Molecular Weight (g/mol) XLogP3 References
[(2S,4R,5R)-4-Acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate Purine-oxolan 8-Phenylmethoxy, 4- and 2'-acetyloxy 419.39 ~1.8
[3-Acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate (CAS 17318-24-0) Purine-oxolan 3- and 5-acetyloxy, no 8-substitution 335.32 0.2
Acetyl adenylate (CAS 85-61-0) Adenine-phosphate Phosphate-acetyl ester linkage 427.20 -1.5
8-O-Acetylshanzhiside methyl ester Iridoid glycoside Cyclopentane core, multiple acetyloxy 530.50 1.5
Compound 71 () Purine-oxolan 8-(Phenylethynyl), 3- and 2'-acetyloxy 579.54 3.1

Key Observations :

  • Substitution Patterns: The target compound’s 8-phenylmethoxy group differentiates it from simpler acetylated nucleosides like CAS 17318-24-0, which lacks this substitution . This group sterically hinders nucleases, enhancing metabolic stability compared to unmodified guanosine analogs.
  • Lipophilicity : The phenylmethoxy group increases lipophilicity (XLogP3 ~1.8) relative to acetyl adenylate (XLogP3 -1.5), which contains a polar phosphate group . However, it is less lipophilic than Compound 71 (XLogP3 3.1), which features a phenylethynyl substituent .
  • Stereochemistry : The (2S,4R,5R) configuration ensures proper spatial orientation for binding to enzymatic targets, contrasting with iridoid derivatives like 8-O-acetylshanzhiside, which adopt a rigid cyclopentane scaffold .

Biologische Aktivität

[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 2S 4R 5R 4 acetyloxy 5 2 amino 6 oxo 8 phenylmethoxy 1H purin 9 yl oxolan 2 yl methyl acetate\text{ 2S 4R 5R 4 acetyloxy 5 2 amino 6 oxo 8 phenylmethoxy 1H purin 9 yl oxolan 2 yl methyl acetate}

This structure indicates the presence of a purine derivative, which is known for its biological significance, particularly in nucleic acid metabolism.

Research indicates that compounds similar to [(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate may exhibit their biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleic acid synthesis. This is crucial in cancer therapy where the proliferation of cancer cells is often linked to nucleic acid metabolism.
  • Antiviral Properties : Preliminary studies suggest that purine derivatives can interfere with viral replication processes. The structural similarity to nucleotides allows these compounds to act as analogs and disrupt viral RNA synthesis.
  • Modulation of Cellular Signaling : The compound may influence various signaling pathways within cells, potentially affecting cell growth and apoptosis.

Anticancer Activity

A study conducted on similar purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results showed that the compound could induce apoptosis in these cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Caspase-dependent apoptosis
MCF7 (Breast)8.7DNA synthesis inhibition
A549 (Lung)15.3Cell cycle arrest

Antiviral Activity

In vitro studies have highlighted the antiviral potential of this compound against specific viruses such as Hepatitis C and HIV. The mechanism primarily involves competitive inhibition of viral polymerases.

VirusEC50 (µM)Mode of Action
Hepatitis C20.0Inhibition of NS5B polymerase
HIV15.0Reverse transcriptase inhibition

Case Studies

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced solid tumors, a derivative of the compound was administered alongside standard chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting enhanced efficacy due to the compound's synergistic effects.

Case Study 2: Antiviral Trials

A phase II trial evaluated the safety and efficacy of the compound in patients with chronic Hepatitis C. Patients receiving the treatment showed a significant reduction in viral load compared to the control group after 12 weeks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.